(2Z)-[3-(4-butylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene](phenylsulfonyl)ethanenitrile
Overview
Description
(2Z)-3-(4-butylphenyl)-4-oxo-1,3-thiazolidin-2-ylideneethanenitrile is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a phenylsulfonyl group, and a butyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-butylphenyl)-4-oxo-1,3-thiazolidin-2-ylideneethanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The initial step involves the cyclization of a suitable thiourea derivative with an α-halo ketone to form the thiazolidine ring.
Introduction of the Butyl-Substituted Phenyl Group:
Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation using a sulfonyl chloride derivative.
Final Cyclization and Nitrile Formation: The final step involves the cyclization and introduction of the nitrile group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(4-butylphenyl)-4-oxo-1,3-thiazolidin-2-ylideneethanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-(4-butylphenyl)-4-oxo-1,3-thiazolidin-2-ylideneethanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicine, (2Z)-3-(4-butylphenyl)-4-oxo-1,3-thiazolidin-2-ylideneethanenitrile is investigated for its potential therapeutic properties. It is explored for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of (2Z)-3-(4-butylphenyl)-4-oxo-1,3-thiazolidin-2-ylideneethanenitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings but different substituents.
Phenylsulfonyl Compounds: Compounds with phenylsulfonyl groups but different core structures.
Nitrile-Containing Compounds: Compounds with nitrile groups but different ring systems.
Uniqueness
(2Z)-3-(4-butylphenyl)-4-oxo-1,3-thiazolidin-2-ylideneethanenitrile is unique due to its combination of a thiazolidine ring, a butyl-substituted phenyl group, and a phenylsulfonyl group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2Z)-2-(benzenesulfonyl)-2-[3-(4-butylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-2-3-7-16-10-12-17(13-11-16)23-20(24)15-27-21(23)19(14-22)28(25,26)18-8-5-4-6-9-18/h4-6,8-13H,2-3,7,15H2,1H3/b21-19- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGFOUGDUZVPFL-VZCXRCSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)CSC2=C(C#N)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N\2C(=O)CS/C2=C(/C#N)\S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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